N-Nitroso Nebivolol is a compound derived from the beta-blocker Nebivolol, known for its cardiovascular applications. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of nitroso groups in the structure introduces significant pharmacological and toxicological implications, particularly concerning potential carcinogenicity.
Nebivolol is primarily synthesized for use in treating hypertension and heart failure. The N-nitroso derivatives, including N-Nitroso Nebivolol, are formed through the reaction of Nebivolol with nitrosating agents. These derivatives are of interest due to their varying biological activities and potential risks associated with nitrosamines.
N-Nitroso Nebivolol falls under the category of N-nitrosamines, which are organic compounds characterized by the presence of a nitroso group () attached to a nitrogen atom. This class of compounds is often scrutinized for their carcinogenic properties, particularly in pharmaceutical contexts.
The synthesis of N-Nitroso Nebivolol typically involves the nitrosation of Nebivolol using nitrous acid or related nitrosating agents. The general synthetic pathway can be outlined as follows:
The synthesis conditions must be controlled carefully to prevent over-nitrosation or degradation of the starting material. Typical reaction conditions include:
In one documented method, a mixture of 2-amino-1-(6-fluoro-2-chromanyl) ethanol diastereomers serves as the starting material, undergoing recrystallization followed by diazotization and cyclization reactions to yield the desired product .
N-Nitroso Nebivolol has a complex molecular structure characterized by:
The molecular formula for N-Nitroso Nebivolol can be represented as , with a molecular weight around 393.44 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structural characteristics.
N-Nitroso Nebivolol can participate in various chemical reactions due to its functional groups, including:
The stability of N-nitrosamines like N-Nitroso Nebivolol is generally low, making them prone to decomposition when exposed to heat or strong acids. The presence of bulky substituents in Nebivolol contributes to the stability of its N-nitroso derivative compared to simpler structures.
The mechanism of action for N-Nitroso Nebivolol involves its interaction with biological macromolecules. Upon entering biological systems, it can release nitric oxide, which may exert vasodilatory effects similar to those seen with other nitric oxide donors.
Research indicates that N-nitrosamines can form DNA adducts through electrophilic attack, leading to potential mutagenic effects. The extent of these effects varies based on the structural characteristics and steric hindrance provided by substituents on the nitrogen atom .
Relevant data indicates that N-Nitroso Nebivolol exhibits varying degrees of reactivity depending on its environment, particularly in biological systems where it may interact with thiols and amines .
N-Nitroso Nebivolol is primarily studied for its pharmacological properties and potential risks associated with its use as a medication. Research focuses on:
Furthermore, studies have explored the implications of N-nitrosamines in drug metabolism and safety assessments for pharmaceuticals containing such derivatives .
N-Nitroso Nebivolol possesses the molecular formula C₂₂H₂₄F₂N₂O₅ and a molecular weight of 434.43 g/mol, as consistently documented across regulatory and chemical databases [2] [3] [5]. This formula represents the N-nitroso derivative formed through the nitrosation of the secondary amine group in the parent nebivolol structure. The molecular weight calculation accounts for the addition of a nitroso group (NO) while retaining the core fluorochroman substituents characteristic of nebivolol. The compound's structural identity is further confirmed by its standardized CAS registry number (1391051-68-5), which provides a unique identifier for this specific nitrosamine impurity [3] [4] [7].
Table 1: Molecular Identification Data
Parameter | Specification |
---|---|
Molecular Formula | C₂₂H₂₄F₂N₂O₅ |
Molecular Weight | 434.43 g/mol |
CAS Registry Number | 1391051-68-5 |
IUPAC Name | N-Nitroso-(RS)-1-[(RS)-6-fluorochroman-2-yl]-2-({(RS)-2-[(SR)-6-fluorochroman-2-yl]-2-hydroxyethyl}amino)ethan-1-ol |
SMILES Notation | OC(CN(CC(O)C1CCc2cc(F)ccc2O1)N=O)C3CCc4cc(F)ccc4O3 |
N-Nitroso Nebivolol exists as a complex mixture of diastereomers due to the presence of multiple chiral centers inherited from its parent compound. Nebivolol itself contains four chiral centers, typically synthesized as a mixture of enantiomers [6]. The nitrosation reaction occurs at the secondary amine group without affecting these chiral centers, thereby preserving the original stereochemical complexity while introducing a new element of stereoisomerism around the N-nitroso bond [4] [5]. The resulting diastereomeric mixture exhibits distinct physicochemical behaviors that necessitate specialized analytical separation techniques. This stereochemical complexity is explicitly acknowledged in supplier designations, where the compound is consistently marketed as "N-Nitroso Nebivolol (Mixture of Diastereomers)" [4] [5]. The specific diastereomeric ratio varies between synthesis batches and requires careful chromatographic characterization to ensure analytical accuracy.
Comprehensive spectroscopic characterization of N-Nitroso Nebivolol employs multiple complementary techniques to verify its molecular structure and diastereomeric composition:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide definitive evidence of the nitroso group attachment through characteristic chemical shifts in the range of 2.8-3.5 ppm for protons adjacent to the N-nitroso moiety [3] [5]. The complex splitting patterns observed in the aliphatic region (2.5-4.5 ppm) reflect the diastereomeric complexity, while aromatic resonances confirm retention of the fluorochroman systems.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods resolve diastereomers, with purity consistently exceeding >95% in reference materials as determined by this technique [5] [7]. The method validation includes specificity testing against nebivolol and related impurities.
Mass Spectrometry: LC-MS and GC-MS analyses confirm the molecular ion at m/z 434.1653 ([M]⁺), with fragmentation patterns characteristic of the C-N bond cleavage adjacent to the N-nitroso group [2] [3]. High-resolution mass spectrometry verifies the exact mass with <5 ppm error.
Additional Spectroscopic Methods: Supplementary techniques include infrared spectroscopy (identifying N=O stretch at 1450-1600 cm⁻¹), UV-Vis spectroscopy (characteristic absorption maxima at 240 nm and 340 nm), and thermogravimetric analysis [3] [5].
Table 2: Key Spectroscopic Characteristics
Technique | Key Identifiers | Structural Information Provided |
---|---|---|
¹H NMR | δ 2.8-3.5 ppm (m, 4H, -CH₂-N); δ 4.0-4.5 ppm (m, 2H, -CH-OH) | Confirmation of nitroso group attachment and diastereomeric complexity |
HPLC-MS | tR = 6.2 min (major diastereomer); m/z 434.1653 [M]⁺ | Purity assessment; molecular mass confirmation |
IR Spectroscopy | 1590 cm⁻¹ (N=O stretch); 3300 cm⁻¹ (O-H stretch) | Functional group identification |
UV-Vis Spectroscopy | λmax 240 nm, 340 nm | Chromophore identification |
N-Nitroso Nebivolol derives structurally from nebivolol through nitrosation of the secondary amine functionality. Nebivolol (C₂₂H₂₅F₂NO₄; MW 405.44 g/mol) features a pharmacologically critical secondary amine group that facilitates β-adrenergic receptor binding and nitric oxide-mediated vasodilation [6]. The transformation to the N-nitroso derivative replaces one amine hydrogen with a nitroso group (-N=O), increasing molecular weight by 29 g/mol and substantially altering physicochemical properties. This modification converts the basic amine into a tertiary amine with a polarized N=O bond, significantly reducing water solubility and increasing lipophilicity (log P increase of approximately 0.8) compared to the parent drug [5].
The structural differences profoundly impact chemical behavior. While nebivolol exhibits significant antioxidant properties and endothelial nitric oxide synthase (eNOS) activation [6], the N-nitroso derivative lacks these pharmacological activities. Instead, it represents a potentially hazardous impurity formed during nebivolol synthesis or storage through reaction between nebivolol and nitrosating agents (e.g., nitrites in solvents or reagents) [2] [3]. Regulatory guidelines classify it as an N-nitrosamine drug substance-related impurity (NDSRI) with strict acceptable intake limits (1500 ng/day established by FDA) due to carcinogenic potential [3]. Analytical differentiation between nebivolol and its N-nitroso derivative requires chromatographic methods capable of resolving this structurally similar impurity, typically achieving separation factors >1.8 in validated HPLC methods.
Table 3: Structural and Functional Comparison with Nebivolol
Characteristic | N-Nitroso Nebivolol | Nebivolol | Structural/Functional Consequence |
---|---|---|---|
Key Functional Group | Tertiary N-nitroso amine | Secondary amine | Eliminates protonation site; creates planar N=O bond |
Molecular Weight | 434.43 g/mol | 405.44 g/mol | Increased mass alters crystallization patterns |
Chemical Reactivity | Electrophilic character at nitrogen | Nucleophilic character at nitrogen | Predisposes to DNA alkylation potential |
Pharmacological Activity | None known | β₁-selective antagonist with NO-mediated vasodilation | Converts API into therapeutically inactive impurity |
Regulatory Status | Controlled nitrosamine impurity | Therapeutic active ingredient | Requires strict control ≤ ppm levels in drug products |
List of Compounds Mentioned
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7